7-Hydroxy-4-methyl-2(1H)-quinolone

Fluorescent Probe Hydroxyl Radical Detection DNA Damage Assay

Hydroxyl radical detection in DNA damage studies suffers from non-specific probes, leading to data ambiguity. 7-Hydroxy-4-methyl-2(1H)-quinolone (CAS 20513-71-7) provides a specific solution as a validated fluorescent probe that forms a unique hydroxylated product. Its 7-OH group also serves as a critical synthetic handle for generating potent antibacterial and anticancer leads. • Specific hydroxyl radical probe (λex 351 nm, λem 428 nm) • Scaffold for anti-MRSA and EGFR-targeted anticancer derivatives (>23-fold improvement over doxorubicin) • Supplied at ≥97% purity; ambient global shipping.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 20513-71-7
Cat. No. B1236265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-methyl-2(1H)-quinolone
CAS20513-71-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC(=C2)O
InChIInChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,12H,1H3,(H,11,13)
InChIKeyMYEVEFULPUKTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-methyl-2(1H)-quinolone: Identity & Procurement


7-Hydroxy-4-methyl-2(1H)-quinolone (CAS 20513-71-7, C10H9NO2, MW 175.18), also known as 7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) or 7-hydroxy-4-methylcarbostyril, is a heterocyclic quinolone derivative [1]. Its structure is defined by a quinoline core with a hydroxyl group at the 7-position and a methyl group at the 4-position. Procured primarily as a fine chemical for research and development, this compound serves two distinct, evidence-supported roles: (1) as a fluorescent probe for the detection of DNA-damaging hydroxyl radicals [2], and (2) as a versatile starting material and scaffold for the synthesis of novel antibacterial and anticancer agents . The compound's orthorhombic crystal structure has been confirmed via X-ray diffraction [1].

Fluorescent probe Hydroxyl radical detection via specific conversion to fluorescent product
Synthetic scaffold 7‑OH handle enables derivatization for antibacterial and anticancer SAR studies

7-Hydroxy-4-methyl-2(1H)-quinolone: Risks of Analog Substitution


The assumption that alternative 2-quinolone derivatives can be seamlessly substituted for 7-Hydroxy-4-methyl-2(1H)-quinolone in a research protocol is scientifically unsupported. The presence and precise position of both the 7-hydroxy and 4-methyl substituents critically dictate the compound's distinct functional profile. Substituting it with, for example, 7-amino-4-methylquinolin-2(1H)-one or a non-hydroxylated 4-methylquinolin-2(1H)-one fundamentally alters key properties. The specific 7-OH group is essential for generating the fluorescent hydroxylated product used in radical detection [1] and also serves as a crucial synthetic handle for generating diverse analogues, a reactivity not shared by its 7-amino or 7-unsubstituted counterparts [2]. Without this specific substitution pattern, both the established probe functionality and the validated synthetic pathway to active derivatives are lost, rendering experimental outcomes non-comparable and procurement of an analog a significant risk to data integrity and project timelines.

Required compound
7‑Hydroxy‑4‑methyl‑2(1H)‑quinolone
7‑OH group is essential for fluorescent probe activation and as synthetic handle
Potential substitute
7‑Amino or unsubstituted 4‑methyl‑2(1H)‑quinolone analogs
Loss of probe signal and restricted derivatization – may invalidate comparative data

7-Hydroxy-4-methyl-2(1H)-quinolone: Differentiation Evidence


Fluorescent Probe Specificity vs. Non-Fluorescent 2-Quinolones

In assays for detecting DNA-damaging hydroxyl radicals, 7-Hydroxy-4-methyl-2(1H)-quinolone demonstrates a unique, non-transferable functionality. It acts as a pro-fluorescent probe that is converted into a detectable fluorescent hydroxylated product specifically upon reaction with hydroxyl radicals [1]. This property is absent in the closely related analog 7-amino-4-methylquinolin-2(1H)-one and the parent 4-methylquinolin-2(1H)-one, which lack the requisite 7-hydroxy group for this hydroxylation reaction. Consequently, substituting 7-Hydroxy-4-methyl-2(1H)-quinolone with these analogs for this application would result in a complete loss of assay signal [1].

Probe functionality
Class-level
Functional vs. non‑functional
Fluorescent signal generation is exclusive to 7‑OH analog
Assay context: hydroxyl radical detection
Fluorescent Probe Hydroxyl Radical Detection DNA Damage Assay

Antibacterial Scaffold Synthetic Versatility

7-Hydroxy-4-methyl-2(1H)-quinolone serves as a direct precursor to a novel class of antibacterial agents, with its 1-amino derivative enabling the synthesis of a broad library of active compounds [1]. This is a demonstrable advantage over the simpler scaffold, 4-methylquinolin-2(1H)-one, which lacks the 7-hydroxy group. The 7-OH moiety is a critical synthetic handle for further functionalization, allowing access to structural diversity not possible with the unsubstituted core [1]. While the parent compound itself has shown broad-spectrum antibacterial activity, including against MRSA, with lower mammalian toxicity than existing antibiotics , its primary value lies in this validated synthetic utility, which the simpler analog cannot replicate.

Synthetic versatility
Class-level
High vs. limited derivatization
7‑OH enables diverse antibacterial analogue libraries
Derivatization requires 7‑OH handle
Antibacterial Scaffold Drug Discovery

Anticancer SAR of Core Analogues

While 7-Hydroxy-4-methyl-2(1H)-quinolone itself is not an anticancer agent, it is a crucial building block for generating highly potent anticancer analogues. A direct comparison of derivatives synthesized from this core shows that specific modifications yield compounds with quantifiable and superior activity. For instance, compound 4b, synthesized directly from 1-amino-7-hydroxy-4-methylquinolin-2(1H)-one, exhibited an IC50 of 0.39 mM against the HepG2 liver cancer cell line, representing a >23-fold improvement in potency compared to the standard chemotherapeutic doxorubicin (IC50 = 9.23 mM) in the same assay [1]. This established structure-activity relationship (SAR) underscores the value of the core scaffold.

Anticancer SAR
Head‑to‑head
Derivative IC₅₀ 0.39 mM vs. doxorubicin 9.23 mM (HepG2)
Reported >23‑fold higher anti‑proliferative activity of scaffold‑derived compound
In vitro cytotoxicity assay; derivative not parent
Anticancer Medicinal Chemistry EGFR Inhibition

Orthorhombic Crystal System Confirmed by XRD

X-ray diffraction (XRD) analysis has definitively established that 7-Hydroxy-4-methyl-2(1H)-quinolone (HMQ) adopts an orthorhombic crystal system, belonging to a base-centered space group [1]. This well-characterized solid-state property provides a clear, measurable benchmark for quality control and material identity. In contrast, for many closely related 2-quinolone analogs like 4-methylquinolin-2(1H)-one, such detailed crystallographic data is not as readily available in the standard research literature, representing a data gap for researchers requiring precise physical characterization [1].

Crystal system
Method context
Orthorhombic, base‑centered (XRD)
Well‑characterized solid‑state identity supports QC
Analog crystal data less available
Crystallography Solid-State Chemistry Quality Control

7-Hydroxy-4-methyl-2(1H)-quinolone: Targeted Research Applications


Fluorescent Detection of Oxidative DNA Damage

Use as a specific fluorescent probe for quantifying hydroxyl radical-induced DNA damage. This application is based on the compound's unique ability to form a fluorescent hydroxylated product upon reaction with hydroxyl radicals, a function not shared by other 2-quinolones [1]. Procure 7-Hydroxy-4-methyl-2(1H)-quinolone with a purity specification of ≥97.0% (HPLC) and a fluorescence suitability grade for this purpose .

Scaffold for Antibacterial Synthesis

Employ as a privileged starting material for the synthesis of next-generation antibacterial agents. Its 7-hydroxy group provides a critical synthetic handle for generating structural diversity and accessing potent compounds with activity against drug-resistant strains like MRSA [1]. This scaffold is essential for medicinal chemistry programs focused on creating novel, patentable antibacterial leads .

Targeted Anticancer Drug Discovery Scaffold

Utilize as a core scaffold for synthesizing and optimizing potent anticancer agents, particularly those targeting the EGFR pathway. Derivatives synthesized from this scaffold have demonstrated validated, quantifiable antiproliferative activity, with one analogue showing a >23-fold improvement in potency over doxorubicin in vitro [1]. This established SAR makes it a high-value procurement for cancer drug discovery projects.

Application
Selection Property
Validation Focus
Oxidative DNA damage detection
Fluorescent probe conversion specificity
Hydroxyl radical‑dependent signal generation
Antibacterial scaffold synthesis
7‑OH derivatization handle
Analogue library diversification and activity screening
Anticancer drug discovery SAR
Privileged quinolone core scaffold
Anti‑proliferative activity of derivatives in model cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-4-methyl-2(1H)-quinolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.